pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH
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Overview
Description
The compound pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH is a peptide with the molecular formula C57H77N15O14 and a molecular weight of 1196.31 g/mol . This peptide is composed of a sequence of amino acids, including pyroglutamic acid (pGlu), asparagine (Asn), tryptophan (Trp), proline (Pro), histidine (His), glutamine (Gln), and isoleucine (Ile). The structure and properties of this compound make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like and .
Deprotection: The protecting groups on the amino acids are removed using .
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH: can undergo various chemical reactions, including:
Oxidation: The tryptophan (Trp) residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Coupling reagents like and .
Major Products Formed
Oxidation: Formation of kynurenine from tryptophan.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with different amino acid sequences.
Scientific Research Applications
pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH: can be compared with other peptides with similar sequences or functions. Some similar compounds include:
pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-OH: Lacks one proline residue.
pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-NH2: Has an amide group at the C-terminus instead of a hydroxyl group.
pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OMe: Has a methoxy group at the C-terminus instead of a hydroxyl group.
The uniqueness of This compound lies in its specific sequence and the presence of multiple proline residues, which can influence its structural conformation and biological activity.
Properties
Molecular Formula |
C57H77N15O14 |
---|---|
Molecular Weight |
1196.3 g/mol |
IUPAC Name |
1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[[4-amino-4-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H77N15O14/c1-3-30(2)47(56(84)71-22-8-14-42(71)55(83)72-23-9-15-43(72)57(85)86)68-49(77)36(16-18-44(58)73)64-51(79)40-12-6-21-70(40)54(82)39(25-32-28-60-29-62-32)67-52(80)41-13-7-20-69(41)53(81)38(24-31-27-61-34-11-5-4-10-33(31)34)66-50(78)37(26-45(59)74)65-48(76)35-17-19-46(75)63-35/h4-5,10-11,27-30,35-43,47,61H,3,6-9,12-26H2,1-2H3,(H2,58,73)(H2,59,74)(H,60,62)(H,63,75)(H,64,79)(H,65,76)(H,66,78)(H,67,80)(H,68,77)(H,85,86) |
InChI Key |
FCNFVZKCSNGFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
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